molecular formula C18H10F5N5O3 B4641915 7-(difluoromethyl)-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

7-(difluoromethyl)-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B4641915
M. Wt: 439.3 g/mol
InChI Key: NXUSKIPWOYJPSL-UHFFFAOYSA-N
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Description

Research on triazolo[1,5-a]pyrimidine derivatives, such as the one , is driven by their potential applications in various fields, including material science and pharmaceuticals, due to their unique structural and chemical properties. These compounds are known for their versatility and ability to participate in a wide range of chemical reactions, making them subjects of interest in synthetic chemistry and drug development.

Synthesis Analysis

The synthesis of triazolo[1,5-a]pyrimidine derivatives often involves regioselective one-step procedures that yield high regioselectivity and efficiency. For instance, the synthesis of 7-aryl-5-methyl and 5-aryl-7-methyl-2-amino-triazolo[1,5-a]pyrimidines has been developed via reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones (Massari et al., 2017).

Molecular Structure Analysis

The molecular structure of triazolo[1,5-a]pyrimidines, including hydrogen-bonding energies and supramolecular architecture, is critical for understanding their potential applications. The structural arrangement is influenced by hydrogen-bonding interactions and weak π-π stacking interactions, which lead to various three-dimensional supramolecular architectures (Canfora et al., 2010).

Chemical Reactions and Properties

Triazolo[1,5-a]pyrimidine derivatives engage in a range of chemical reactions, including ring-chain isomerism and reactions with acrylonitrile derivatives and various 1,3-dicarbonyl compounds. These reactions are pivotal for synthesizing poly-substituted and fluorinated derivatives, showcasing the compound's versatility (Pryadeina et al., 2008; Zohdi, 1997).

properties

IUPAC Name

7-(difluoromethyl)-5-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F5N5O3/c1-7-4-11(14(19)20)28-17(24-7)26-15(27-28)16(30)25-8-2-3-9-10(18(21,22)23)6-13(29)31-12(9)5-8/h2-6,14H,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUSKIPWOYJPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F5N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(difluoromethyl)-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
7-(difluoromethyl)-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
7-(difluoromethyl)-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
7-(difluoromethyl)-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
7-(difluoromethyl)-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
7-(difluoromethyl)-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

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